molecular formula C19H16N4O3 B2935247 N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-38-1

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2935247
CAS No.: 921574-38-1
M. Wt: 348.362
InChI Key: YJEWLLNTGAXARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic Compound Synthesis : Research has shown the utility of furan derivatives, similar to the mentioned compound, in the synthesis of a wide array of heterocyclic compounds. Furan derivatives serve as key intermediates for the synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles through various cyclization reactions under acidic and basic conditions. These processes highlight the versatility of furan-containing compounds in constructing complex heterocyclic systems, which are of interest due to their potential pharmacological activities (El-Essawy & Rady, 2011).

Amplification of Antibiotics : Studies have also explored the role of furan and pyridinyl derivatives in amplifying the effectiveness of antibiotics like phleomycin against bacterial strains such as Escherichia coli. This research demonstrates the potential of furan-based compounds to enhance the antibacterial properties of existing antibiotics, providing a pathway for developing more effective treatment options (Brown & Cowden, 1982).

Antiprotozoal Agents : The structural modification of furan-2-yl derivatives has led to the development of novel compounds with potent antiprotozoal activity. Such modifications have shown significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents for treating diseases caused by these pathogens (Ismail et al., 2004).

Fused Heterocycles Synthesis : The compound and its derivatives are key starting materials for the synthesis of fused heterocycles, such as thio- and furan-fused rings. These synthesized heterocycles are valuable for their diverse chemical properties and potential applications in drug development and material science (Ergun et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity This inhibition likely occurs through the compound binding to the active site of the receptor, preventing the receptor from carrying out its normal function

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is involved in the regulation of cell proliferation, differentiation, and survival . Therefore, its inhibition can lead to decreased cell proliferation and increased cell death, particularly in cancer cells where EGFR is often overexpressed or mutated.

Result of Action

The result of the compound’s action is a decrease in the activity of EGFR, leading to decreased cell proliferation and increased cell death . This can be particularly beneficial in the treatment of cancers where EGFR is overexpressed or mutated.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-22-11-15(18(24)20-10-14-8-5-9-26-14)17-16(12-22)19(25)23(21-17)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWLLNTGAXARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.